tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-7-12(11-17)13(18)16-8-4-5-9-16/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNUDZYHFDIMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640713 | |
| Record name | tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937724-78-2 | |
| Record name | tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperidine Ring Formation
Piperidine derivatives are typically synthesized via cyclization reactions or hydrogenation of pyridine analogs. For this compound, a pre-formed piperidine ring is likely functionalized at the 3-position. A common precursor is tert-butyl piperidine-1-carboxylate, which can undergo further modification.
Amide Bond Formation
The pyrrolidine-1-carbonyl group is introduced via amide coupling. This step often employs carbodiimide-based reagents (e.g., EDC, DCC) or mixed carbonates. The Boc group ensures regioselectivity by blocking the piperidine nitrogen.
Stepwise Synthesis Approaches
Boc Protection of Piperidine
Procedure :
-
Starting Material : 3-Aminopiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) to yield tert-butyl piperidine-1-carboxylate.
-
Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C, 12–24 hours.
Key Data :
Introduction of Pyrrolidine-1-carbonyl Group
Procedure :
-
Activation : The carboxylic acid derivative of pyrrolidine (e.g., pyrrolidine-1-carbonyl chloride) is prepared using thionyl chloride or oxalyl chloride.
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Coupling : The activated carbonyl is reacted with tert-butyl piperidine-1-carboxylate under inert conditions.
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl.
Key Data :
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for amide bond formation, while DCM is preferred for Boc protection due to its low nucleophilicity.
Catalytic Additives
DMAP improves coupling efficiency by stabilizing reactive intermediates. In Suzuki-Miyaura-type reactions (for analogous compounds), palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling with boronic esters.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as Dess-Martin periodinane.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Drug Discovery
Tert-butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate has been utilized in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity against specific targets, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that derivatives of this compound can act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, compounds derived from similar piperidine structures have shown promise as inhibitors of endothelin-converting enzyme, which is crucial in cardiovascular diseases .
Anti-inflammatory Activity
Studies have demonstrated that modifications to the piperidine structure can yield compounds with anti-inflammatory properties. For example, certain derivatives have been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation, thereby reducing the release of pro-inflammatory cytokines such as IL-1β .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations :
- Azetidine derivatives (e.g., ) exhibit higher ring strain compared to piperidine, favoring nucleophilic reactions .
Functional Group Variations
Key Observations :
- Tetrazole groups mimic carboxylic acids in drug design, enhancing metabolic stability while retaining bioactivity .
- Hydroxyl and amino groups improve aqueous solubility but may require protection during synthesis .
Ring Size and Stereochemical Variants
Biological Activity
tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate (CAS No. 937724-78-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings, including case studies that highlight its application in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₆N₂O₃, with a molecular weight of 282.38 g/mol. The compound features a piperidine ring substituted with a pyrrolidine-1-carbonyl group and a tert-butyl ester, which may influence its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 937724-78-2 |
| Molecular Formula | C₁₅H₂₆N₂O₃ |
| Molecular Weight | 282.38 g/mol |
| Purity | Research Use Only |
| Storage Conditions | Sealed in dry, 2-8°C |
Biological Activity Overview
Research on this compound indicates several potential biological activities, particularly in the realm of antimicrobial and anti-inflammatory effects. The compound's structure suggests it may interact with biological targets relevant to these therapeutic areas.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various pyrrole and piperidine derivatives, suggesting that modifications to these structures can enhance activity against specific pathogens. For instance, derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis , with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 5 µM .
Anti-inflammatory Effects
In vitro studies indicate that compounds with similar structural motifs can inhibit the production of inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1) in human whole blood (hWB) models. This suggests that this compound may possess anti-inflammatory properties through modulation of cytokine release .
Case Studies and Research Findings
Several case studies have been published that detail the biological activity of related compounds:
-
Study on Antituberculosis Activity :
- A series of pyrrole derivatives were synthesized and tested for their ability to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis .
- Compounds demonstrated significant activity, with some achieving MIC values in the low micromolar range, highlighting the potential for developing new antituberculosis agents based on this scaffold .
-
Inflammatory Mediator Inhibition :
- Research focused on the inhibition of MCP-1 production showed that certain derivatives could effectively reduce inflammation markers in LPS-stimulated hWB assays.
- This study emphasized the importance of structural modifications in enhancing bioactivity and selectivity for specific biological targets .
Q & A
Basic: What synthetic routes are recommended for tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of pyrrolidine and piperidine derivatives. A common approach includes:
Amide Bond Formation : Reacting a piperidine precursor with pyrrolidine-1-carbonyl chloride under anhydrous conditions.
Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect amines, followed by deprotection under acidic conditions (e.g., TFA or HCl).
Optimization : Adjusting catalysts (e.g., DMAP for acylation), solvents (dichloromethane or THF), and temperature (0–20°C) to enhance yield .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What spectroscopic techniques are suitable for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and substituent integration (e.g., tert-butyl at δ ~1.4 ppm, carbonyl groups at ~160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1650–1750 cm) and amine/amide bonds .
Validation : Cross-reference with computed spectra (PubChem data) and published analogs .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols form .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
- Emergency Measures : Equip labs with eyewash stations and safety showers. For skin contact, rinse immediately with water for 15 minutes .
Regulatory Compliance : Follow GHS guidelines (Category 4 acute toxicity) and local disposal regulations .
Advanced: How can researchers address low yields in the final coupling step?
Methodological Answer:
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
- Catalyst Screening : Evaluate coupling agents (e.g., HATU, EDCI) for amide bond formation efficiency .
- Temperature Control : Perform reactions under reflux or low temperatures to minimize side reactions .
Troubleshooting : Use LC-MS to identify byproducts (e.g., unreacted starting materials) and adjust stoichiometry .
Advanced: How to resolve contradictions in spectroscopic data caused by impurities?
Methodological Answer:
- Purification Techniques : Employ recrystallization (ethanol/water) or preparative HPLC to isolate pure fractions .
- Dual Detection : Use HPLC with UV/ELSD detectors to quantify impurities and confirm purity (>95%) .
- Comparative Analysis : Compare experimental NMR shifts with computational predictions (e.g., ChemDraw) .
Advanced: What strategies enable regioselective functionalization of the piperidine ring?
Methodological Answer:
- Protecting Group Strategy : Use Boc groups to block specific amine sites during substitution reactions .
- Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonyl) to guide electrophilic attacks .
- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H activation at the 3-position .
Advanced: How can computational methods predict reactivity and stability?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate conformational flexibility of the piperidine-pyrrolidine scaffold .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolysis or oxidation sites .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using the compound’s SMILES/InChI .
Basic: What storage conditions ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the Boc group .
- Light Sensitivity : Protect from UV exposure by using amber glass vials .
Advanced: What considerations are vital for scaling up synthesis?
Methodological Answer:
- Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve heat/mass transfer .
- Cost-Efficiency : Substitute expensive reagents (e.g., HATU) with industrial alternatives (e.g., EDC) .
- Process Validation : Conduct hazard assessments (e.g., thermal stability via DSC) before large-scale production .
Basic: How to dispose of waste containing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
